N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide
Description
N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrrolidine ring, and a fluorophenyl group attached to the pyrrolidine ring
Properties
IUPAC Name |
N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-4-1-3-12(9-14)16-5-2-8-22(16)18(23)21-15-6-7-17-13(10-15)11-20-24-17/h1,3-4,6-7,9-11,16H,2,5,8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDWAWPABTXKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)SN=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting from aniline derivatives, the benzothiazole ring can be synthesized through cyclization reactions involving sulfur and halogenating agents.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization of appropriate precursors such as amino acids or through reductive amination reactions.
Coupling Reactions: The benzothiazole and pyrrolidine intermediates are coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., EDCI) and coupling catalysts (e.g., DMAP).
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts acylation conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical syntheses.
Mechanism of Action
The mechanism of action of N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with hydrophobic pockets, while the fluorophenyl group can form π-π interactions or hydrogen bonds. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-benzothiazol-5-yl)-2-phenylpyrrolidine-1-carboxamide: Lacks the fluorine atom, which may affect its binding affinity and pharmacokinetic properties.
N-(1,2-benzothiazol-5-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide: The fluorine atom is in a different position, potentially altering its biological activity.
Uniqueness
N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine atom,
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
